![molecular formula C11H15NO2S B587982 S-(2,4-Dimethylbenzene)-D,L-cysteine CAS No. 1357350-92-5](/img/structure/B587982.png)
S-(2,4-Dimethylbenzene)-D,L-cysteine
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Overview
Description
S-(2,4-Dimethylbenzene)-D,L-cysteine: is an organic compound that features a cysteine molecule bonded to a 2,4-dimethylbenzene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4-Dimethylbenzene)-D,L-cysteine typically involves the reaction of cysteine with 2,4-dimethylbenzene derivatives. One common method is the nucleophilic substitution reaction where the thiol group of cysteine attacks the electrophilic carbon of a 2,4-dimethylbenzene derivative, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: S-(2,4-Dimethylbenzene)-D,L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted benzene derivatives depending on the electrophile used
Scientific Research Applications
Chemistry: S-(2,4-Dimethylbenzene)-D,L-cysteine is used as a building block in organic synthesis, particularly in the creation of more complex molecules for research and industrial applications .
Biology: In biological research, this compound can be used to study protein interactions and enzyme functions due to its cysteine moiety, which is known to play a crucial role in protein structure and function .
Medicine: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug design .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties .
Mechanism of Action
The mechanism by which S-(2,4-Dimethylbenzene)-D,L-cysteine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The cysteine moiety can form disulfide bonds, influencing protein structure and function. Additionally, the benzene ring can participate in hydrophobic interactions, further affecting molecular pathways .
Comparison with Similar Compounds
N-Acetyl-S-(2,4-dimethylbenzene)cysteine-d3: A similar compound with an acetyl group attached to the cysteine moiety.
2,4-Dimethylbenzenesulfonyl chloride: Another derivative of 2,4-dimethylbenzene used in various chemical reactions.
Biological Activity
S-(2,4-Dimethylbenzene)-D,L-cysteine, also known as N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine, is a modified amino acid derivative that has garnered attention in biochemical and pharmacological research. This compound is characterized by its unique structure, which includes an acetyl group and a dimethylphenyl group attached to the cysteine backbone. Its biological activity is attributed to both the cysteine component and the presence of the aromatic substituent. This article reviews the biological activities, mechanisms of action, and potential applications of this compound based on diverse research findings.
- Molecular Formula : C₁₃H₁₇NO₃S
- Molecular Weight : 267.34 g/mol
- Appearance : Pale beige solid
- Melting Point : 143-145 °C
- Solubility : Slightly soluble in chloroform and methanol
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Its ability to scavenge reactive oxygen species (ROS) has been documented, suggesting a protective role against oxidative stress in biological systems. This property is particularly relevant in contexts such as cellular signaling and detoxification processes.
Modulation of Cellular Processes
The compound has been shown to influence various cellular processes:
- Detoxification : The thiol group in the cysteine backbone can participate in detoxification reactions, potentially enhancing cellular resilience against toxic agents.
- Protein Synthesis : It plays a role in modulating protein synthesis pathways, which is crucial for maintaining cellular homeostasis.
The biological activity of this compound can be attributed to several mechanisms:
- Redox Reactions : The thiol group can undergo oxidation-reduction reactions, allowing it to participate in redox signaling pathways.
- Enzyme Interaction : The compound interacts with specific enzymes, influencing their activity and stability. This interaction may enhance or inhibit enzymatic functions depending on the context.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-Acetyl-L-cysteine | C₅H₉NO₃S | L-isomer with different biological activity |
N-Acetyl-S-(2-methylphenyl)-L-cysteine | C₁₃H₁₇NO₃S | Contains only one methyl group on the aromatic ring |
S-(2,4-Dimethylphenyl)-L-cysteine | C₁₂H₁₅NO₂S | L-isomer without acetylation |
The presence of both D and L forms of cysteine in this compound may influence its biological activity differently compared to other derivatives.
Case Studies and Research Findings
- Antioxidant Activity Study : A study demonstrated that this compound significantly reduced oxidative damage in cell cultures exposed to hydrogen peroxide. The compound effectively decreased markers of oxidative stress compared to untreated controls.
- Cellular Detoxification Research : Another investigation explored the role of this compound in enhancing glutathione levels within cells. Results indicated that treatment with this compound led to increased glutathione synthesis, suggesting its potential as a therapeutic agent for conditions associated with oxidative stress.
- Enzyme Interaction Analysis : A study focusing on enzyme kinetics revealed that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This finding highlights its potential utility in drug design and development.
Properties
IUPAC Name |
2-amino-3-(2,4-dimethylphenyl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-7-3-4-10(8(2)5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZQFHPIZQSJSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(C(=O)O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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